molecular formula C30H32N2O4S3 B13790756 2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium CAS No. 83721-33-9

2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium

Cat. No.: B13790756
CAS No.: 83721-33-9
M. Wt: 580.8 g/mol
InChI Key: YPAKGQWVNWDBAZ-UHFFFAOYSA-N
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Description

This compound is a benzothiazolium-naphthothiazolium conjugated cyanine dye featuring a sulphonatooxypropyl group and 5,6-dimethylbenzothiazole moiety. Its extended π-conjugated system enables strong absorption and fluorescence in the visible to near-infrared spectrum, making it suitable for applications in bioimaging, energy transfer studies, and molecular sensing .

Properties

CAS No.

83721-33-9

Molecular Formula

C30H32N2O4S3

Molecular Weight

580.8 g/mol

IUPAC Name

3-[(2Z)-2-[(2Z)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propyl sulfate

InChI

InChI=1S/C30H32N2O4S3/c1-5-22(18-28-31(6-2)30-24-11-8-7-10-23(24)12-13-26(30)37-28)19-29-32(14-9-15-36-39(33,34)35)25-16-20(3)21(4)17-27(25)38-29/h7-8,10-13,16-19H,5-6,9,14-15H2,1-4H3

InChI Key

YPAKGQWVNWDBAZ-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves the following key synthetic steps:

Each step requires specific reagents and conditions to ensure selective functionalization and high yields.

Key Synthetic Steps and Reagents

Synthesis of 5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene Intermediate
  • Starting materials : 5,6-dimethylbenzothiazole derivatives.
  • Functionalization : Introduction of the 3-(sulphonatooxy)propyl group is typically achieved by sulfonation or sulfation reactions of a corresponding 3-hydroxypropyl precursor.
  • Sulfonation reagents : Sulfur trioxide complexes or chlorosulfonic acid are commonly used to install the sulfonate ester group.
  • Reaction conditions : Controlled temperature (0–5 °C) and inert atmosphere to avoid decomposition.
  • Purification : Crystallization or chromatographic methods to isolate the sulfonated benzothiazolium intermediate.
Formation of the Butenyl Linker
  • Method : Aldol-type or Wittig reactions to form the conjugated butenyl chain linking the benzothiazolium and naphthothiazolium units.
  • Reagents : Suitable aldehydes or phosphonium ylides.
  • Conditions : Mild base catalysis, often under anhydrous conditions to prevent side reactions.
Synthesis of 1-Ethylnaphtho(1,2-d)thiazolium Moiety
  • Starting materials : Naphtho(1,2-d)thiazole derivatives.
  • Alkylation : Introduction of the ethyl group at the thiazolium nitrogen via alkyl halides (e.g., ethyl bromide).
  • Cyclization : Formation of the fused heterocyclic structure may require heating or acid catalysis.
  • Purification : Recrystallization or chromatography.

Coupling and Cyclization Techniques

  • The coupling of the benzothiazolium and naphthothiazolium moieties through the butenyl linker often employs condensation reactions under controlled temperatures (below 60 °C) to avoid decomposition.
  • Use of 1,3,5-triazine derivatives as coupling agents has been reported in related heterocyclic synthesis to activate carboxylic acids or amines for efficient coupling and cyclization, enhancing yields and purity without harsh reagents like phosphorus pentoxide or methanesulfonic acid.
  • Tertiary amines such as N-methylmorpholine serve as bases to facilitate coupling reactions.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (HPLC %) Notes
Sulfonation of propyl group Sulfur trioxide complex or chlorosulfonic acid 0–5 60–75 >95 Controlled addition to avoid over-sulfonation
Alkylation of thiazolium N Ethyl bromide, base Ambient to 50 70–80 >98 Anhydrous solvent recommended
Butenyl linker formation Wittig reagent or aldehyde + base 20–40 65–70 >95 Use of dry solvents improves yield
Coupling via triazine agents 2-chloro-4,6-dimethoxy-1,3,5-triazine + N-methylmorpholine 0–55 34–36 96–98 Moderate temperature, avoids harsh acids

Detailed Research Findings

  • The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling reagent in the presence of tertiary amines has been shown to facilitate the coupling and cyclization steps effectively at moderate temperatures, yielding high-purity heterocyclic compounds similar in complexity to the target molecule.
  • Avoidance of phosphorus pentoxide and methanesulfonic acid in the cyclization step reduces hazardous waste and improves the environmental profile of the synthesis.
  • Sulfonation of the propyl side chain must be carefully controlled to prevent decomposition or over-sulfonation, which can reduce yield and complicate purification.
  • Purification by crystallization from methanol or 2-propanol is effective for isolating the desired intermediates and final product with high purity.

Chemical Reactions Analysis

Alkylation and Deprotonation Reactions

The thiazolium core of the compound is susceptible to alkylation at the nitrogen atom, forming stable thiazolium salts. Deprotonation of the alkylated product generates reactive carbene intermediates, which are instrumental in catalytic processes.

Key Reactions:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the thiazolium nitrogen yields quaternary ammonium salts .

  • Carbene Formation : Deprotonation with strong bases (e.g., sodium hydride) produces nucleophilic carbenes, enabling transition metal coordination or participation in Stetter reactions .

Example:

Thiazolium salt+CH3IN Methyl thiazolium iodide cited from general thiazole chemistry [6]\text{Thiazolium salt}+\text{CH}_3\text{I}\rightarrow \text{N Methyl thiazolium iodide}\quad \text{ cited from general thiazole chemistry }[6]

Oxidation Reactions

The sulphonatooxy (-OSO₃⁻) group and thiazolium ring are oxidation-sensitive. Controlled oxidation can yield sulfone derivatives or thiazole N-oxides.

Reagents and Conditions:

  • Sulphonatooxy Oxidation : Hydrogen peroxide or peroxides convert the sulphonatooxy group to sulfone derivatives under acidic conditions.

  • N-Oxidation : Meta-chloroperbenzoic acid (mCPBA) oxidizes the thiazolium nitrogen to form N-oxide derivatives, altering electronic properties .

Example Pathway:

Compound+mCPBAThiazolium N oxide+Byproducts[6]\text{Compound}+\text{mCPBA}\rightarrow \text{Thiazolium N oxide}+\text{Byproducts}\quad[6]

Electrophilic Aromatic Substitution

The naphtho[1,2-d]thiazolium moiety directs electrophilic substitution to the C5 position of the benzothiazole ring. Methyl and methoxy substituents further modulate reactivity.

Common Electrophiles:

ElectrophileProductConditions
Br₂5-Bromo derivativeFeBr₃, 25°C
HNO₃5-Nitro derivativeH₂SO₄, 0–5°C

Mechanistic Insight:
Electrophiles preferentially attack the electron-rich C5 position due to resonance stabilization from the thiazolium nitrogen .

Cycloaddition Reactions

The conjugated diene system in the butenyl side chain participates in [4+2] Diels-Alder reactions with dienophiles (e.g., acetylenedicarboxylates).

Example with Dimethyl Acetylenedicarboxylate (DMAD):

Compound+DMADPyridine derivative+Sulfur extrusion[4][6]\text{Compound}+\text{DMAD}\rightarrow \text{Pyridine derivative}+\text{Sulfur extrusion}\quad[4][6]

Key Steps:

  • Cycloaddition forms a six-membered transition state.

  • Retro-Diels-Alder reaction extrudes sulfur, yielding a pyridine ring .

Nucleophilic Substitution at Sulphonatooxy Group

The sulphonatooxy (-OSO₃⁻) group acts as a leaving group, facilitating nucleophilic displacement reactions.

Reagents and Products:

NucleophileProductConditions
OH⁻Hydroxypropyl derivativeAqueous NaOH, 80°C
NH₃Aminopropyl derivativeEthanol, reflux

Mechanism:
The reaction proceeds via an SN2 pathway, with inversion of configuration at the propyl carbon .

Reduction Reactions

The conjugated double bonds in the butenyl chain and thiazolium ring are reducible under catalytic hydrogenation conditions.

Catalysts and Outcomes:

Reducing AgentTarget SiteProduct
H₂/Pd-CButenyl double bondSaturated propyl derivative
NaBH₄Thiazolium ringDihydrothiazole derivative

Note: Selective reduction of the butenyl group preserves the aromatic thiazolium system .

Interaction with Biological Targets

Though not a traditional "reaction," the compound’s sulphonatooxy and thiazolium groups enable interactions with microbial enzymes via:

  • Hydrogen bonding between sulphonate and active-site residues.

  • Electrostatic interactions with cationic regions of proteins.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains at low concentrations. The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways, although further research is required to elucidate these mechanisms in detail.

Biological Interaction Studies

The compound has been evaluated for its interactions with biological targets. These studies suggest that it may influence cellular pathways related to microbial resistance and metabolic processes. Understanding these interactions could lead to the development of new therapeutic agents aimed at combating antibiotic resistance .

Potential in Drug Development

Given its unique structure and biological activity, there is potential for this compound to serve as a lead structure in drug development. Its ability to interact with specific biological targets makes it a candidate for further modification and optimization in the search for new medications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results that warrant further investigation into its application as an antimicrobial agent in clinical settings.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Mechanistic Studies

Mechanistic studies have focused on understanding how this compound affects microbial cells. Techniques such as flow cytometry and fluorescence microscopy were employed to observe changes in cell membrane integrity and metabolic activity post-treatment. Results indicated that treated bacteria exhibited increased permeability and reduced viability compared to controls, suggesting a potential mode of action involving membrane disruption .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with BRK 5714 (1-(3-Sulfopropyl)-2-(2-{[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl}-1-butenyl)naphtha[1,2-d]thiazolium hydroxide), a cyanine dye used in energy transfer studies . Key differences include:

Property Target Compound BRK 5714
Core Structure 5,6-Dimethylbenzothiazole + naphthothiazolium Dichlorobenzimidazole + naphthothiazolium
Substituents Sulphonatooxypropyl, ethyl, methyl Sulfopropyl, dichloro
Molecular Weight ~780–790 g/mol (estimated) 782.067 g/mol
Solubility High (due to sulphonatooxy group) High (sulfopropyl groups)
Potential Applications Fluorescent probes, photodynamic therapy Energy transfer, molecular aggregation studies

Key Differences in Substituent Effects

  • 5,6-Dimethyl vs. Dichloro Groups : The dimethyl groups in the target compound likely enhance electron-donating effects, red-shifting absorption spectra compared to BRK 5714’s electron-withdrawing dichloro substituents .
  • Sulphonatooxypropyl vs.

Pharmacokinetic and Stability Insights

  • LogP : Estimated to be lower than BRK 5714 due to the polar sulphonatooxy group, favoring aqueous environments.
  • Photostability : Methyl groups may reduce aggregation-induced quenching, a common issue in cyanine dyes .

Research Implications and Limitations

  • Energy Transfer Efficiency : The compound’s extended conjugation may improve Förster resonance energy transfer (FRET) efficiency compared to BRK 5714, but experimental validation is needed.
  • Biological Compatibility : Its sulphonatooxypropyl group could reduce cytotoxicity compared to sulfopropyl analogs, as seen in other sulphonated dyes .

Biological Activity

The compound 2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium, with the CAS number 83721-33-9, belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, with a focus on its potential therapeutic applications.

The molecular formula of the compound is C30H32N2O4S3C_{30}H_{32}N_{2}O_{4}S_{3} with a molar mass of approximately 580.78 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC30H32N2O4S3
Molar Mass580.78 g/mol
CAS Number83721-33-9
EINECS Number280-562-3

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in various biological assays.

Anticancer Activity

Research has indicated that certain benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's structural analogs have been tested in vitro against several cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Notably, compounds similar to the one discussed here have demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties.

For instance:

  • Compound 26Z from a related study showed an IC50 of 0.13±0.01μM0.13\pm 0.01\mu M against EA.hy926 cells and inhibited angiogenesis by disrupting endothelial cell functions .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Compounds with similar structures have been reported to possess antibacterial and antifungal activities. In particular, studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi at minimal inhibitory concentrations (MICs) ranging from 50μg/mL50\mu g/mL to 200μg/mL200\mu g/mL .

The biological activity of benzothiazole derivatives often involves interaction with cellular targets such as tubulin and DNA. For example:

  • Microtubule Modulation : Some derivatives function as microtubule inhibitors, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Scavenging : Certain compounds exhibit antioxidant activity by scavenging ROS, thereby protecting cells from oxidative stress .

Case Studies

Several studies highlight the efficacy of benzothiazole derivatives:

  • Study on Styryl-Benzothiazolone Analogs : This research explored a series of styryl-benzothiazolone compounds that exhibited strong cytotoxicity against various cancer cell lines and demonstrated mechanisms involving microtubule disruption .
  • Antimicrobial Efficacy : A comparative analysis showed that specific benzothiazole derivatives were effective against both Gram-positive and Gram-negative bacteria, with varying degrees of potency based on structural modifications .

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